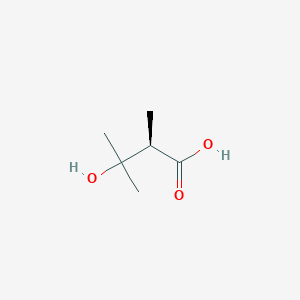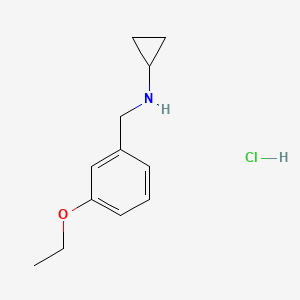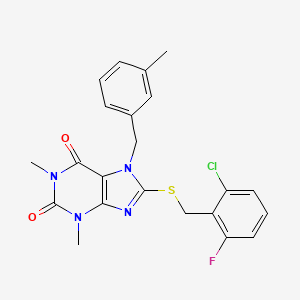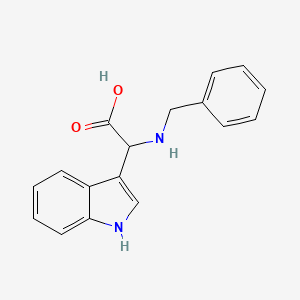
7-(4-fluorobenzyl)-8-((4-fluorobenzyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(4-fluorobenzyl)-8-((4-fluorobenzyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H18F2N4O2S and its molecular weight is 428.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Multitarget Drugs for Neurodegenerative Diseases
Research has focused on derivatives of purine, such as xanthine and its analogs, for their potential in treating neurodegenerative diseases. These compounds have been studied for their ability to act as dual or multitarget drugs, interacting with adenosine receptors and inhibiting monoamine oxidases (MAO). This dual functionality is significant because it can provide both symptomatic relief and disease-modifying effects in the treatment of disorders like Parkinson's disease. For example, one study identified potent dual-target-directed A1/A2A adenosine receptor antagonists within a library of xanthine derivatives, highlighting their potential utility in neurodegenerative disease management (Brunschweiger et al., 2014). Further, novel compounds based on the xanthine scaffold were designed, showing A2A adenosine receptor antagonistic activity combined with MAO-B inhibition, demonstrating the potential for symptomatic and disease-modifying effects in neurodegenerative diseases (Załuski et al., 2019).
Synthesis of Complex Organic Molecules
Purine derivatives have been utilized in the synthesis of complex organic molecules, serving as key intermediates or targets for chemical reactions. This includes the development of mixed ligand-metal complexes, offering insights into the coordination chemistry of purine derivatives and their potential applications in materials science and catalysis (Shaker, 2011). Additionally, modifications to purine structures, such as regioselective N-alkylation, have been explored to understand their chemical behavior and the impact on molecular properties, which could inform the design of new pharmaceuticals or materials (Göker & Özden, 2019).
properties
IUPAC Name |
7-[(4-fluorophenyl)methyl]-8-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O2S/c1-25-18-17(19(28)26(2)21(25)29)27(11-13-3-7-15(22)8-4-13)20(24-18)30-12-14-5-9-16(23)10-6-14/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEPMQACFQDBIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2429874.png)

![5-(2-chlorobenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2429878.png)
![(E)-N-[[4-[Benzyl(methyl)amino]oxan-4-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2429879.png)


![N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2429885.png)
![5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B2429886.png)

![N-[3-(Furan-3-YL)-3-hydroxypropyl]-2,2-diphenylacetamide](/img/structure/B2429888.png)
![(Z)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(o-tolyl)acrylamide](/img/structure/B2429889.png)

![2-(2,4-dichlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2429896.png)